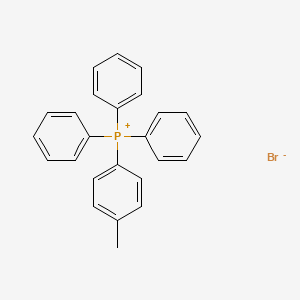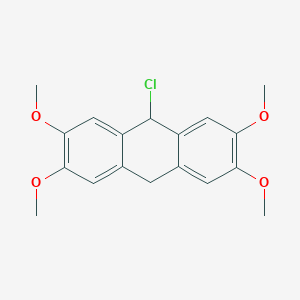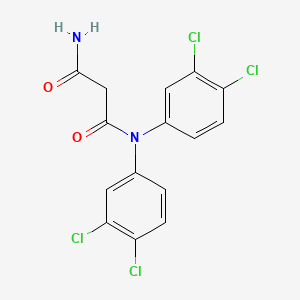![molecular formula C11H14N4O2 B13148603 1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro- CAS No. 61851-93-2](/img/structure/B13148603.png)
1,3,5-Triazine-2,4(1H,3H)-dione, 6-[4-(dimethylamino)phenyl]dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of triazinane derivatives and is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a triazinane-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate triazinane derivatives under controlled conditions. One common method includes the fusion of 4-(dimethylamino)benzaldehyde with triazinane derivatives in the presence of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach involves the condensation of these reactants using sodium hydroxide solution in the presence of phase transfer catalysts like Aliquat 336 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazinane derivatives.
科学的研究の応用
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
作用機序
The mechanism of action of 6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and interaction with biological molecules. The compound can form stable complexes with metal ions and participate in electron transfer reactions, which are essential for its biological and chemical activities .
類似化合物との比較
Similar Compounds
(E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione: Known for its photovoltaic properties.
(E)-N-(3-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide: Exhibits nonlinear optical properties.
Uniqueness
6-(4-(Dimethylamino)phenyl)-1,3,5-triazinane-2,4-dione stands out due to its unique triazinane core structure, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
61851-93-2 |
|---|---|
分子式 |
C11H14N4O2 |
分子量 |
234.25 g/mol |
IUPAC名 |
6-[4-(dimethylamino)phenyl]-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C11H14N4O2/c1-15(2)8-5-3-7(4-6-8)9-12-10(16)14-11(17)13-9/h3-6,9H,1-2H3,(H3,12,13,14,16,17) |
InChIキー |
FNEOAVURACWUFP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2NC(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)








![Methyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13148565.png)




